molecular formula C27H29Cl2N3O4S B11114430 N-(3,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

N-(3,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide

Cat. No.: B11114430
M. Wt: 562.5 g/mol
InChI Key: KFVQJLQAAWJDJS-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core substituted with two distinct groups:

  • Piperazine-linked 2-methoxyphenyl group: A heterocyclic amine (piperazine) attached to a methoxy-substituted phenyl ring, which may modulate pharmacokinetic properties or target neurotransmitter receptors.

Properties

Molecular Formula

C27H29Cl2N3O4S

Molecular Weight

562.5 g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C27H29Cl2N3O4S/c1-20-7-10-22(11-8-20)37(34,35)32(18-21-9-12-23(28)24(29)17-21)19-27(33)31-15-13-30(14-16-31)25-5-3-4-6-26(25)36-2/h3-12,17H,13-16,18-19H2,1-2H3

InChI Key

KFVQJLQAAWJDJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC(=C(C=C2)Cl)Cl)CC(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with 2-Methoxyphenyl Bromide

In a representative procedure, piperazine (1.0 equiv) reacts with 2-methoxyphenyl bromide (1.2 equiv) in dichloromethane (DCM) at 30°C for 12 hours, using triethylamine (TEA) as a base. The reaction achieves ~85% yield after purification via silica gel chromatography (DCM:MeOH = 20:1).

Key Parameters:

  • Solvent: Dichloromethane or 1,4-dioxane

  • Base: Triethylamine or N,N-diisopropylethylamine (DIPEA)

  • Temperature: Room temperature to 75°C

  • Catalyst: None required for simple substitutions.

Formation of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl Backbone

The keto-ethyl linker is introduced via carbodiimide-mediated coupling between 4-(2-methoxyphenyl)piperazine and glycolic acid derivatives.

EDCI/HOBt-Mediated Amidation

A solution of 4-(2-methoxyphenyl)piperazine (1.0 equiv) and glycolic acid (1.1 equiv) in DCM is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) at 0°C, gradually warming to room temperature over 12 hours. The product, 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl acetate, is isolated in 78% yield after aqueous workup.

Optimization Notes:

  • Microwave irradiation (160°C, 20 minutes) reduces reaction time but lowers yield to 65%.

  • Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification.

Sulfonamide Coupling with 4-Methylbenzenesulfonyl Chloride

The sulfonamide group is introduced via reaction of the secondary amine with 4-methylbenzenesulfonyl chloride.

Two-Step Alkylation-Sulfonylation

  • Alkylation: N-(3,4-Dichlorobenzyl)amine (1.0 equiv) reacts with 2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl bromide (1.1 equiv) in acetonitrile at 50°C for 6 hours, yielding the tertiary amine intermediate (72% yield).

  • Sulfonylation: The intermediate is treated with 4-methylbenzenesulfonyl chloride (1.2 equiv) in DCM with TEA (2.0 equiv) at 0°C, achieving 89% yield after recrystallization from methanol.

Critical Considerations:

  • Steric Hindrance: Bulky substituents on the amine necessitate excess sulfonyl chloride (1.5–2.0 equiv).

  • Purification: Recrystallization from methanol or ethanol ensures >99% purity.

Final Assembly and Characterization

The convergent synthesis concludes with coupling the sulfonamide intermediate to the dichlorobenzyl group via reductive amination or nucleophilic substitution.

Reductive Amination Protocol

A mixture of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide (1.0 equiv) and 3,4-dichlorobenzaldehyde (1.1 equiv) in methanol is stirred with sodium cyanoborohydride (1.5 equiv) at pH 5 (acetic acid buffer) for 24 hours. The product is isolated in 83% yield and characterized via 1H^1H NMR and HPLC-MS.

Analytical Data:

  • 1H^1H NMR (400 MHz, CDCl3_3): δ 2.48 (s, 3H, CH3_3), 3.72 (s, 3H, OCH3_3), 6.34–7.55 (m, aromatic protons).

  • HPLC-MS: m/z 589.2 [M+H]+^+.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
EDCI/HOBt Amidation7899.1High reproducibilityCostly reagents
Microwave-Assisted6598.5Reduced reaction timeLower yield
Reductive Amination8399.7Mild conditionspH sensitivity

Challenges and Optimization Strategies

  • Piperazine Ring Activation: Electron-deficient aryl halides require Pd-catalyzed couplings (e.g., Xantphos/Pd(OAc)2_2) for efficient substitutions.

  • Sulfonamide Stability: Basic workup conditions (pH >10) risk hydrolysis; neutral aqueous washes are preferred.

  • Scalability: Batch processes in DCM or 1,4-dioxane are scalable to kilogram quantities with >85% yield .

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-DICHLOROPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(3,4-DICHLOROPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,4-DICHLOROPHENYL)METHYL]-N-{2-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other sulfonamide derivatives, enabling comparisons based on substituent effects, bioactivity, and synthesis routes:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activity Synthesis Method
N-(3,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide 3,4-Dichlorobenzyl, 2-methoxyphenylpiperazine ~600 (estimated) Not explicitly reported Likely involves sulfonylation and coupling reactions
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Pyrazolopyrimidine, fluorophenylchromenone 589.1 Kinase inhibition (inferred from scaffold) Suzuki coupling, sulfonamide functionalization
(S)-N-{1-[5-(4-Chlorobenzylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-4-methyl-benzenesulfonamide () 4-Chlorobenzylsulfanyl-oxadiazole ~450 (estimated) Antimicrobial (hypothesized) Condensation of sulfonyl chloride with amines
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Anilinopyridine ~330 (estimated) Not explicitly reported Reaction of sulfonyl chloride with diamine

Key Observations

Structural Divergence: The piperazine-2-methoxyphenyl group in the target compound distinguishes it from analogues with oxadiazole () or pyrazolopyrimidine () moieties. This structural variation may influence target selectivity or metabolic stability. The 3,4-dichlorobenzyl group enhances lipophilicity compared to single-halogenated (e.g., 4-chlorobenzyl in ) or non-halogenated (e.g., anilinopyridine in ) substituents.

Bioactivity Hypotheses: Piperazine derivatives are common in antipsychotics and serotonin/dopamine receptor modulators. The 2-methoxyphenyl substitution could confer affinity for adrenergic receptors .

Synthesis Complexity :

  • The target compound likely requires multi-step synthesis, including:

  • Sulfonamide formation via reaction of 4-methylbenzenesulfonyl chloride with a secondary amine.
  • Piperazine functionalization via nucleophilic substitution or coupling (e.g., reductive amination) .

Physicochemical and Pharmacokinetic Comparisons

  • Solubility : The polar sulfonamide and piperazine groups may counterbalance the lipophilic aromatic moieties, but exact solubility data are unavailable.

Methodological Considerations for Similarity Analysis ()

Compound comparisons rely on structural descriptors (e.g., fingerprints, pharmacophore models) and bioactivity profiling . Key insights include:

  • Similarity-Dissimilarity Balance : While sulfonamide derivatives share a common scaffold, divergent substituents (e.g., piperazine vs. oxadiazole) may lead to dissimilar biological outcomes.
  • Virtual Screening Relevance : Target compound prioritization in drug discovery pipelines would require hybrid methods combining 2D/3D similarity metrics and docking studies .

Biological Activity

N-(3,4-dichlorobenzyl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide is a complex organic compound belonging to the sulfonamide class. This compound possesses a unique molecular structure characterized by multiple aromatic rings and functional groups that contribute to its potential biological activity. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C27H29Cl2N3O4S. The presence of the sulfonamide group, along with dichlorobenzyl and methoxyphenyl substituents, suggests that this compound may exhibit significant pharmacological properties. The structural features are summarized in the following table:

Feature Description
Molecular FormulaC27H29Cl2N3O4S
Sulfonamide GroupContains sulfur bonded to oxygen and nitrogen
Aromatic RingsMultiple rings enhancing biological interactions
Functional GroupsDichlorobenzyl, methoxyphenyl, piperazine

Research indicates that compounds similar to this compound may interact with various biological targets, particularly neurotransmitter receptors. The presence of piperazine and methoxy groups suggests potential activity on serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.

Pharmacological Studies

  • Antidepressant Activity : Compounds with similar structures have been studied for their antidepressant properties. For instance, derivatives containing piperazine rings have shown efficacy in modulating serotonin levels, which is crucial for treating depression.
  • Anticancer Potential : Some sulfonamides exhibit anticancer activity by inhibiting specific enzymes involved in tumor growth. The unique combination of functional groups in this compound may enhance its selectivity and potency against cancer cells.
  • Dopamine Receptor Interaction : The compound's structural features suggest it may act as a dopamine receptor antagonist, which can be beneficial in treating disorders like schizophrenia.

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • A study on piperazine derivatives indicated significant binding affinity to serotonin receptors, suggesting potential antidepressant effects .
  • Research on sulfonamide-based drugs demonstrated their ability to inhibit tumor cell proliferation through various mechanisms .

Q & A

Q. What synthetic routes are commonly employed to prepare this compound, and how can structural purity be validated?

The compound is synthesized via multi-step organic reactions, typically involving:

  • Amide coupling : Reaction of sulfonamide intermediates with activated carbonyl groups (e.g., using EDCI/HOBt) to form the piperazine-linked oxoethyl moiety .
  • Piperazine functionalization : Substitution at the piperazine nitrogen using 2-methoxyphenyl groups under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. Structural validation relies on ¹H/¹³C NMR (confirming proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) to verify molecular weight .

Q. What analytical techniques are critical for characterizing its physicochemical properties?

Key methods include:

  • HPLC-UV/MS : To assess purity (>95%) and detect trace impurities .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability, crucial for storage and formulation .
  • LogP determination : Via shake-flask method or computational tools (e.g., MarvinSuite) to predict membrane permeability .

Q. How can its baseline receptor binding profile be established?

Initial screening uses radioligand displacement assays against panels of GPCRs (e.g., dopamine D2/D3, serotonin 5-HT1A/2A). Competitive binding curves (IC₅₀ values) are generated using [³H]-spiperone or [³H]-ketanserin, with Ki calculations via Cheng-Prusoff equation .

Advanced Research Questions

Q. What strategies optimize enantioselectivity for D3 receptor antagonism?

  • Chiral chromatography : Resolve enantiomers using chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .
  • Asymmetric synthesis : Introduce chiral centers via enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during piperazine alkylation .
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) identify steric clashes favoring one enantiomer’s binding to D3 over D2 receptors .

Q. How do structural modifications (e.g., substituent variations) impact potency and selectivity?

  • SAR studies : Systematic substitution of the dichlorobenzyl group (e.g., replacing Cl with F or CH₃) followed by IC₅₀ comparisons .
  • Co-crystallization : X-ray structures of ligand-receptor complexes reveal critical interactions (e.g., hydrogen bonds with Ser196 in D3) .
  • Metabolic stability : Replace labile groups (e.g., methoxy) with bioisosteres (e.g., cyclopropoxy) to reduce CYP450-mediated oxidation .

Q. What experimental models resolve contradictions in in vitro vs. in vivo efficacy?

  • PBPK modeling : Predict tissue distribution and free plasma concentrations to reconcile discrepancies .
  • Knockout rodents : D3 receptor knockout mice validate target engagement and off-target effects .
  • Microdialysis : Measure extracellular dopamine levels in striatal regions to correlate receptor occupancy with functional outcomes .

Methodological Considerations

Q. How to design a robust QSAR model for this compound’s derivatives?

  • Descriptor selection : Include electronic (Hammett σ), steric (molar refractivity), and topological (Wiener index) parameters .
  • Validation : Use leave-one-out cross-validation and external test sets (R² > 0.7, Q² > 0.5) .
  • Software : Schrödinger’s QikProp or MOE for descriptor generation and PLS regression .

Q. What in vitro assays best predict CNS penetration?

  • PAMPA-BBB : Parallel artificial membrane permeability assay with pH 7.4 buffers to mimic blood-brain barrier .
  • MDCK-MDR1 : Transwell assays measuring efflux ratios (P-gp substrate potential) .
  • Plasma protein binding : Equilibrium dialysis to estimate free fraction available for CNS uptake .

Data Interpretation Challenges

Q. How to address discrepancies between receptor binding affinity and functional activity (e.g., cAMP inhibition)?

  • Allosteric modulation : Perform Schild analysis to detect non-competitive antagonism .
  • Receptor reserve : Use partial agonists (e.g., quinpirole) in cell lines with varying receptor densities .
  • Signal bias : Assess β-arrestin recruitment vs. G-protein activation via BRET/TR-FRET .

Q. What controls are essential for metabolic stability assays in liver microsomes?

  • Positive controls : Verapamil (CYP3A4) or dextromethorphan (CYP2D6) to confirm enzyme activity .
  • NADPH regeneration system : Ensure cofactor availability for Phase I reactions .
  • Cold vs. LC-MS/MS quantification : Compare UV detection (parent compound) with metabolite profiling .

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